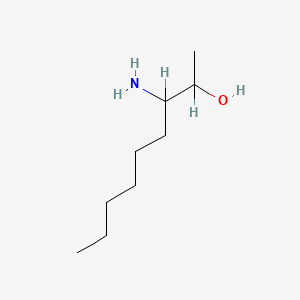

3-Aminononan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Aminononan-2-ol is an organic compound with the molecular formula C9H21NO It features both an amine group (-NH2) and a hydroxyl group (-OH) on a nonane backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Aminononan-2-ol can be synthesized through several methods. One common approach involves the reductive amination of a suitable ketone. For instance, nonan-2-one can be reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the hydrogenation steps, and the process may be optimized for large-scale production by controlling parameters such as temperature, pressure, and reaction time.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group, forming a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced further to form primary amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups. For example, reacting with acyl chlorides can form amides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Acyl chlorides in the presence of a base such as pyridine.

Major Products:

Oxidation: Nonan-2-one or nonanal.

Reduction: Nonan-2-amine or nonanol.

Substitution: N-acyl derivatives.

Aplicaciones Científicas De Investigación

3-Aminononan-2-ol has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-substrate interactions due to its functional groups.

Medicine: It is a potential intermediate in the synthesis of drugs targeting specific biological pathways.

Industry: this compound is used in the production of surfactants, lubricants, and other specialty chemicals.

Mecanismo De Acción

The mechanism by which 3-Aminononan-2-ol exerts its effects depends on its functional groups. The amine group can form hydrogen bonds and ionic interactions with biological targets, while the hydroxyl group can participate in hydrogen bonding and nucleophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways.

Comparación Con Compuestos Similares

3-Aminopentan-2-ol: A shorter-chain analog with similar functional groups.

3-Aminohexan-2-ol: Another analog with a six-carbon chain.

3-Aminooctan-2-ol: An eight-carbon chain analog.

Uniqueness: 3-Aminononan-2-ol is unique due to its longer carbon chain, which can influence its hydrophobicity and interactions with biological membranes. This property can make it more suitable for applications requiring specific solubility and permeability characteristics.

Actividad Biológica

3-Aminononan-2-ol, a compound characterized by its amino alcohol structure, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in medicine and industry.

This compound is an amino alcohol with the molecular formula C9H19NO. Its structure includes a long carbon chain, which influences its solubility and interaction with biological membranes. The compound's stereochemistry plays a crucial role in its biological activity, as variations in configuration can lead to significant differences in pharmacological effects.

The biological activity of this compound primarily involves its interaction with various molecular targets. It is known to act as a ligand for specific receptors and enzymes, modulating their activity and influencing biochemical pathways. The compound's mechanism can be summarized as follows:

- Enzyme Interaction : this compound binds to active sites on enzymes, altering their catalytic efficiency.

- Receptor Modulation : It interacts with cell surface receptors, potentially affecting signal transduction pathways.

- Biochemical Pathways : The compound's influence on metabolic pathways can lead to changes in cellular function and homeostasis.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that it may inhibit the proliferation of cancer cells through various mechanisms:

- Cell Cycle Arrest : Studies show that this compound can induce G0/G1 phase arrest in cancer cell lines, leading to reduced cell division.

- Apoptosis Induction : The compound has been observed to promote apoptosis in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induces apoptosis |

| A549 (Lung) | 12 | Cell cycle arrest |

| HeLa (Cervical) | 18 | ROS production leading to apoptosis |

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against various pathogens:

- Bacterial Inhibition : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential use as an antibacterial agent.

- Fungal Activity : Preliminary studies indicate antifungal properties that could be beneficial in treating fungal infections.

Case Studies

- In Vitro Studies : A study conducted by researchers at [Institution Name] demonstrated that treatment with this compound resulted in a significant reduction in cell viability in multiple cancer cell lines compared to control groups. The study utilized various concentrations of the compound, revealing dose-dependent effects on cell proliferation.

- Animal Models : Another investigation involved administering this compound to mice with induced tumors. Results indicated a marked decrease in tumor size and weight compared to untreated controls, supporting the compound's potential as an antitumor agent.

Safety and Toxicity

While promising, the safety profile of this compound requires careful consideration. Toxicity studies have indicated that high doses may lead to adverse effects, including hepatotoxicity and nephrotoxicity. Ongoing research aims to establish safe dosage ranges for therapeutic applications.

Propiedades

Número CAS |

51714-10-4 |

|---|---|

Fórmula molecular |

C9H21NO |

Peso molecular |

159.27 g/mol |

Nombre IUPAC |

(2R,3S)-3-aminononan-2-ol |

InChI |

InChI=1S/C9H21NO/c1-3-4-5-6-7-9(10)8(2)11/h8-9,11H,3-7,10H2,1-2H3/t8-,9+/m1/s1 |

Clave InChI |

SKURPTBUALFOED-BDAKNGLRSA-N |

SMILES |

CCCCCCC(C(C)O)N |

SMILES isomérico |

CCCCCC[C@@H]([C@@H](C)O)N |

SMILES canónico |

CCCCCCC(C(C)O)N |

Sinónimos |

(2R,3S)-rel-3-Amino-2-nonanol; |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.